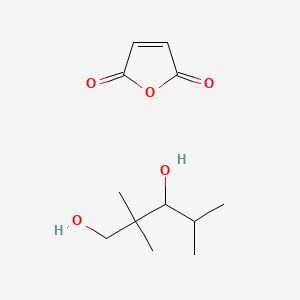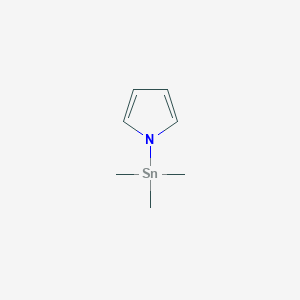
1-(Trimethylstannyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylstannyl)-1H-pyrrole is an organotin compound where a trimethylstannyl group is attached to the nitrogen atom of a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Stille Coupling: Palladium catalysts and halides are essential for this reaction.
Major Products:
Substitution Products: Various substituted pyrroles.
Oxidation Products: Pyrrole derivatives with different oxidation states.
Coupling Products: Complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-(Trimethylstannyl)-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in designing molecules with specific biological activities.
Catalysis: It is used as a reagent in various catalytic processes to facilitate chemical transformations.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive stannyl group.
Comparación Con Compuestos Similares
1-(Trimethylsilyl)-1H-pyrrole: Similar in structure but contains a silicon atom instead of tin.
1-(Trimethylgermyl)-1H-pyrrole: Contains a germanium atom instead of tin.
1-(Trimethylplumbyl)-1H-pyrrole: Contains a lead atom instead of tin.
Uniqueness: 1-(Trimethylstannyl)-1H-pyrrole is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom provides different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
14813-59-3 |
|---|---|
Fórmula molecular |
C7H13NSn |
Peso molecular |
229.89 g/mol |
Nombre IUPAC |
trimethyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-4H;3*1H3;/q-1;;;;+1 |
Clave InChI |
GVEIXLNCRIMESU-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


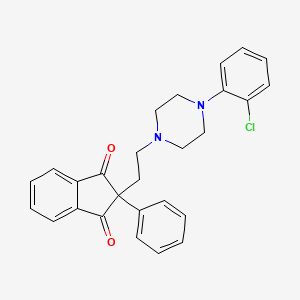
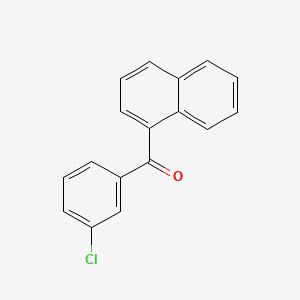
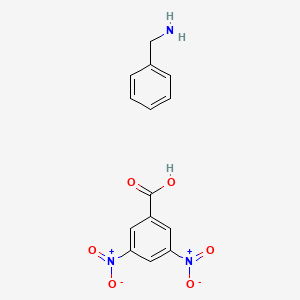

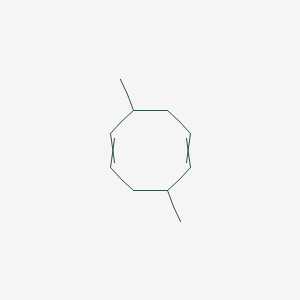
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
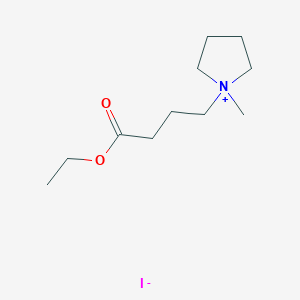


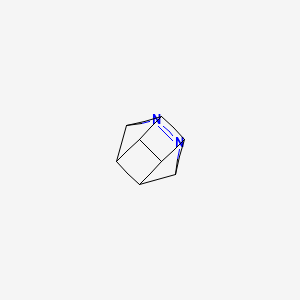

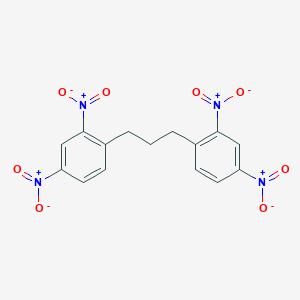
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
